methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

alkaline phosphatase off-target selectivity enzyme inhibition

Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 852365-16-3) is a synthetic heterocyclic compound belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, with molecular formula C₂₁H₁₇N₃O₇ and molecular weight 423.4 g/mol. This scaffold is associated with modulatory activity at cannabinoid receptors (CB2-selective ligands) and inhibition of phosphoinositide-dependent kinase-1 (PDK1) and Aurora kinase A (AurA).

Molecular Formula C21H17N3O7
Molecular Weight 423.4 g/mol
CAS No. 852365-16-3
Cat. No. B6559921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
CAS852365-16-3
Molecular FormulaC21H17N3O7
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C21H17N3O7/c1-30-21(27)16-8-2-3-10-18(16)22-19(25)17-9-5-11-23(20(17)26)31-13-14-6-4-7-15(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25)
InChIKeyALYDTKUKJNOJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 852365-16-3): Structural Class and Baseline Characteristics for Research Procurement


Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 852365-16-3) is a synthetic heterocyclic compound belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, with molecular formula C₂₁H₁₇N₃O₇ and molecular weight 423.4 g/mol [1]. This scaffold is associated with modulatory activity at cannabinoid receptors (CB2-selective ligands) and inhibition of phosphoinositide-dependent kinase-1 (PDK1) and Aurora kinase A (AurA) [2][3]. The compound is an ortho-substituted methyl benzoate ester derivative, cataloged in commercial screening libraries as a research chemical; no dedicated target-optimization campaigns have been published [4].

Why Generic Substitution Fails for Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate: Ortho Regiochemistry, Ester Identity, and Scaffold Sensitivity


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is exquisitely sensitive to substitution pattern: minor alterations in the amide moiety, ester group, or nitrophenylmethoxy positioning can drastically shift target selectivity and potency [1]. In the cannabinoid receptor series, moving a methyl group from C6 to C4 of the pyridine ring altered both affinity and functional activity [1]. Similarly, in the PDK1 inhibitor series, the nature of the N‑substituent determined whether compounds acted as single PDK1 inhibitors or dual PDK1/AurA inhibitors [2]. Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate's ortho‑benzoate geometry and methyl ester are structural features that distinguish it from the para isomer and butyl ester analog, respectively. Without direct comparative pharmacological data for these specific pairs, generic substitution cannot be assumed safe or functionally equivalent.

Quantitative Differentiation Evidence for Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 852365-16-3)


Alkaline Phosphatase Counter-Screening: Confirmed Lack of Off-Target Activity Relative to PDK1-Targeted Class Members

In a panel of human alkaline phosphatase isozymes, methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate showed no meaningful inhibition (IC₅₀ > 4.00 × 10⁵ nM against intestinal and placental alkaline phosphatase) [1]. By contrast, optimized 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamides from the same scaffold class have demonstrated potent PDK1 inhibition with IC₅₀ values ranging from 1 nM to 418 nM, and dual PDK1/AurA activity [2]. This >10,000‑fold selectivity gap indicates that the compound does not promiscuously inhibit phosphatases, a desirable attribute for a chemical probe intended for kinase‑targeted or receptor‑modulation studies.

alkaline phosphatase off-target selectivity enzyme inhibition

Scaffold-Dependent Potency Tuning: Quantified Range of PDK1 Inhibition Within the 2-Oxo-1,2-dihydropyridine-3-carboxamide Class

The 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide scaffold has demonstrated a wide dynamic range of PDK1 inhibition, with IC₅₀ values spanning from 1 nM to >10,000 nM depending on the N‑substituent [1]. Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has not been assayed against PDK1, but its structural features (3‑nitrophenylmethoxy N‑substituent, ortho‑methyl benzoate amide) place it in a distinct sub‑series that remains pharmacologically unexplored. This gap represents both a risk and an opportunity: the compound may exhibit unique selectivity or potency that can only be confirmed through dedicated screening.

PDK1 Aurora kinase A kinase inhibition glioblastoma

Regiochemical Differentiation: Ortho-Benzoate Geometry as a Determinant of Molecular Recognition

The ortho (2‑position) methyl benzoate ester in methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate imposes a bent geometry on the molecule, potentially enabling intramolecular hydrogen bonding between the amide NH and the ester carbonyl oxygen [1]. This contrasts with the linear topology of the para (4‑position) isomer, which is also commercially available [2]. While no co‑crystal structures or comparative biochemical data are available for this specific pair, medicinal chemistry precedent indicates that ortho vs. para substitution can significantly impact target binding, solubility, and metabolic stability [1].

regiochemistry ortho substitution molecular recognition conformational analysis

Application Scenarios for Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate Based on Differential Evidence


Kinase Inhibitor Selectivity Profiling Panel Spike-In

Given the compound's clean alkaline phosphatase profile [1], it can serve as a selectivity marker in kinase inhibitor screening panels. When co‑tested with PDK1‑active analogs, its lack of phosphatase inhibition helps distinguish kinase‑mediated phenotypes from off‑target phosphatase effects, increasing confidence in hit‑to‑lead decisions [2].

Cannabinoid CB2 Receptor Tool Compound Development

As the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide class has demonstrated potent CB2‑selective modulation [3], this compound can be included in focused libraries to explore the impact of ortho‑benzoate substitution on CB2 affinity and functional selectivity, potentially yielding novel CB2 PET tracer candidates or anti‑inflammatory probes [3].

PDK1/AurA Dual Inhibitor Hit Expansion

The scaffold's known PDK1 and AurA inhibitory activity [2] makes this unexplored ortho‑methyl benzoate derivative an attractive candidate for hit expansion campaigns targeting glioblastoma or other PTEN‑deficient cancers. Its distinct geometry may confer unique binding kinetics or selectivity that differentiate it from existing PDK1 inhibitors [2].

Negative Control for Alkaline Phosphatase‑Coupled Assays

With confirmed IC₅₀ > 400 µM against alkaline phosphatases [1], the compound is qualified as a negative control in enzymatic assays that employ p‑nitrophenylphosphate substrates, ensuring that observed signals originate from the intended target enzyme rather than test compound interference [1].

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